1-Methylaminocyclohexane-1-carboxamide
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Overview
Description
1-Methylaminocyclohexane-1-carboxamide is an organic compound with the molecular formula C8H16N2O. It is a derivative of cyclohexane, featuring a methylamino group and a carboxamide group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylaminocyclohexane-1-carboxamide can be synthesized through several methodsThe reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Methylaminocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methylamino and carboxamide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
1-Methylaminocyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylaminocyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Aminocyclohexane-1-carboxamide
- 1-Methylaminocyclohexane-1-carboxylic acid
- Cyclohexanone derivatives
Uniqueness: 1-Methylaminocyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of research and application, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
4909-13-1 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-10-8(7(9)11)5-3-2-4-6-8/h10H,2-6H2,1H3,(H2,9,11) |
InChI Key |
KEDOFRLSBRIJOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C(=O)N |
Origin of Product |
United States |
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